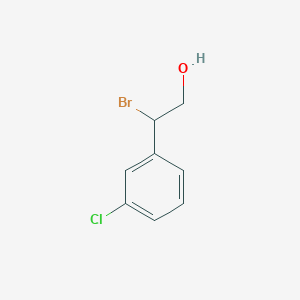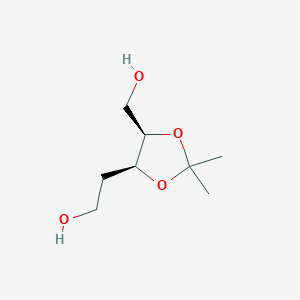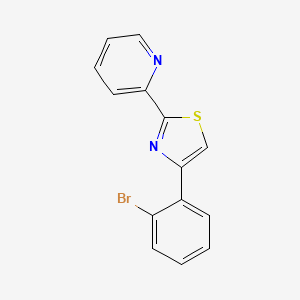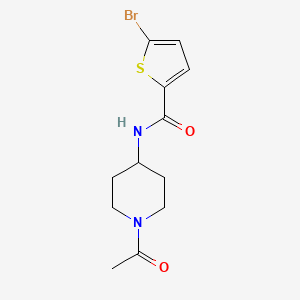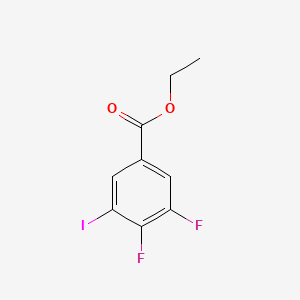
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a bromofuran moiety and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling Reaction: The bromofuran moiety is then coupled with the pyrrolidine ring through nucleophilic substitution or other coupling reactions to form the desired compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
®-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound with different chiral properties.
(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The racemic mixture containing both enantiomers.
(1-((5-Chlorofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds
特性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC名 |
[(2S)-1-[(5-bromofuran-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2/t8-/m0/s1 |
InChIキー |
FDTFKPZFTICCDE-QMMMGPOBSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=C(O2)Br)CO |
正規SMILES |
C1CC(N(C1)CC2=CC=C(O2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


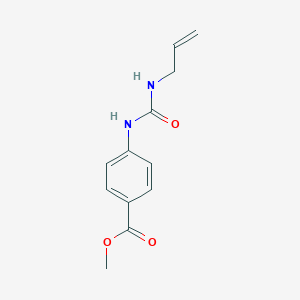
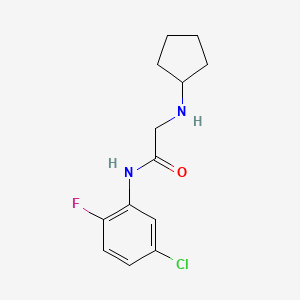

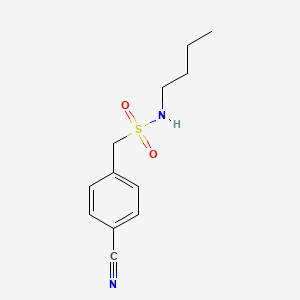
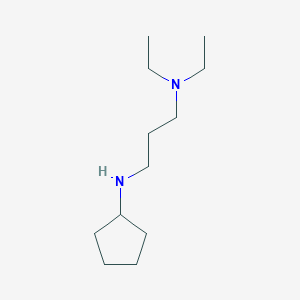
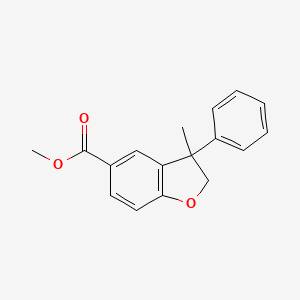
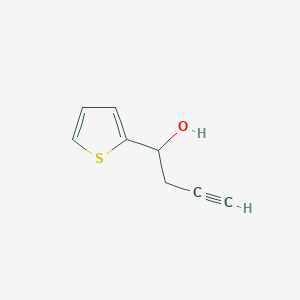
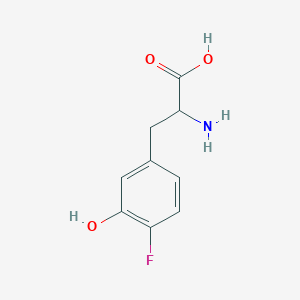
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
